molecular formula C11H16ClNO3 B1458566 (S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride CAS No. 1965314-65-1

(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride

Cat. No. B1458566
M. Wt: 245.7 g/mol
InChI Key: VMMMAYRXDIZLDL-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodioxol ring, possibly through a condensation reaction of a catechol with a suitable dihalide. The 2-methylamino-propyl side chain could be introduced through a nucleophilic substitution reaction .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The hydroxyl group could be involved in condensation or substitution reactions. The amine could undergo reactions typical for amines, such as acylation or alkylation .

properties

IUPAC Name

6-[(2S)-2-(methylamino)propyl]-1,3-benzodioxol-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11;/h4-5,7,12-13H,3,6H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMMAYRXDIZLDL-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C2C(=C1)OCO2)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=C2C(=C1)OCO2)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride
Reactant of Route 3
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride
Reactant of Route 4
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride
Reactant of Route 5
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride

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